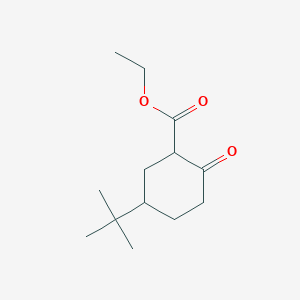
Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate, also known as Et5BOC, is an organic compound used in various scientific applications, ranging from synthesis to research. It is an ester of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid (5-BOC-acid) and ethanol. The compound has a molecular formula of C13H22O3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H22O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h9-10H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis Applications
- Enantioselective Synthesis : Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate is used in the enantioselective synthesis of compounds like ceralure B1, a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).
- Synthesis of Pesticides : This compound plays a role in the synthesis of novel pesticides like Chromafenozide, showcasing its utility in agricultural applications (Shan, 2011).
Catalysis and Chemical Reactions
- Catalysis in Coupling Reactions : It serves as a novel and efficient ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions, indicating its potential in various organic synthesis processes (Lv & Bao, 2007).
Polymerization and Material Science
- Ring-Opening Polymerization : The compound is used in the ring-opening polymerization of functional cyclic esters, contributing to the field of polymer science and material engineering (Trollsås et al., 2000).
Environmental Impact and Degradation
- Environmental Degradation : Research into the microbial degradation of similar compounds, like methyl tert-butyl ether, provides insights into the environmental impact and fate of these substances (Fayolle et al., 2001).
Structural Analysis and Molecular Design
- Molecular Structure Analysis : The synthesis and molecular structure analysis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contribute to the understanding of complex molecular designs (Moriguchi et al., 2014).
Safety and Hazards
The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTDFSYUZRZZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-54-2 |
Source


|
| Record name | ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
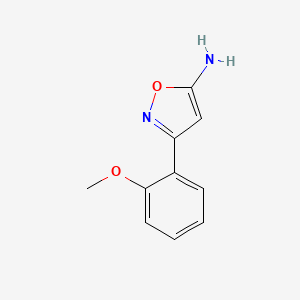
![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
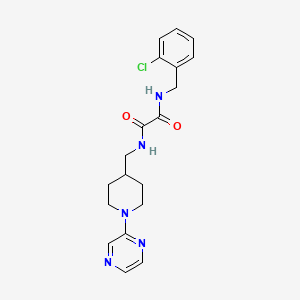
![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)
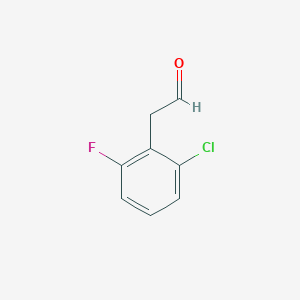
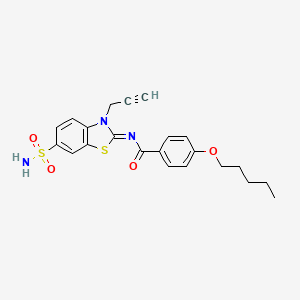


![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)

![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)
![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
